1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride
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Overview
Description
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride is an organic compound with the molecular formula C15H23Cl2NO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride typically involves the reaction of chloromethylphenol with ethylene oxide in the presence of a base to form the corresponding chloromethylphenoxyethanol. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of various substituted phenoxyethyl derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of reduced derivatives of the original compound
Scientific Research Applications
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[4-(Chloromethyl)phenoxy]ethyl]azepane hydrochloride
- 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine
- 4-(2-(Azepan-1-yl)ethoxy)benzyl chloride hydrochloride
Uniqueness
1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
215584-36-4 |
---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15;/h3-6H,1-2,7-11H2;1H |
InChI Key |
COBLBNLIWNHDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CCl.Cl |
Origin of Product |
United States |
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